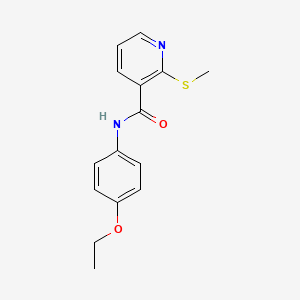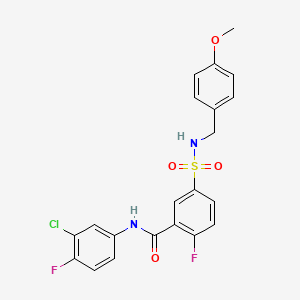
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide, also known as CFTRinh-172, is a small molecule compound that has been widely studied for its potential therapeutic applications in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide works by selectively inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Specifically, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the protein from opening and allowing chloride ions to pass through. This inhibition of CFTR function leads to increased intracellular chloride concentration and improved mucus clearance.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been shown to improve the function of the CFTR protein in CF patient cells, leading to increased chloride ion transport and improved mucus clearance. In vivo studies using animal models of CF have also shown that N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide can improve lung function and reduce inflammation. Additionally, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been shown to have anti-inflammatory effects in other disease models, such as acute lung injury and acute pancreatitis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for CFTR inhibition. However, there are also limitations to its use, such as potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide, including:
1. Optimization of pharmacokinetic properties to improve its efficacy and safety in vivo.
2. Development of more potent and selective CFTR inhibitors for use in combination therapy with N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide.
3. Investigation of the potential anti-inflammatory effects of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in other disease models.
4. Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in other disease indications where CFTR dysfunction is implicated.
5. Investigation of the potential use of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in combination with other therapies for CF, such as gene therapy or corrector drugs.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide is a small molecule compound that has shown promising results in improving the function of the CFTR protein in CF patient cells and animal models of CF. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in other disease indications.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide was first synthesized by a research group led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline to form 4-chloro-3-nitrophenyl-4-fluoroanilide, which is then reduced to 4-chloro-3-amino-4-fluorophenylamine. This compound is then reacted with 2-fluoro-5-sulfamoylbenzoic acid, followed by N-(4-methoxybenzyl)chloride, to form N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in treating CF. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide can improve the function of CFTR protein in CF patient cells, leading to increased chloride ion transport and improved mucus clearance. In vivo studies using animal models of CF have also shown promising results, with N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide improving lung function and reducing inflammation.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O4S/c1-30-15-5-2-13(3-6-15)12-25-31(28,29)16-7-9-19(23)17(11-16)21(27)26-14-4-8-20(24)18(22)10-14/h2-11,25H,12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVTEPXSXSZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide](/img/structure/B2447284.png)
![(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B2447285.png)
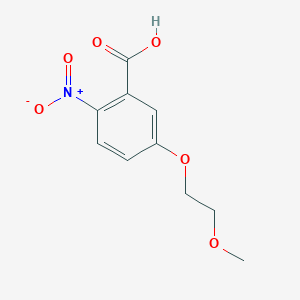
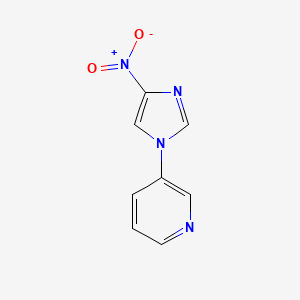

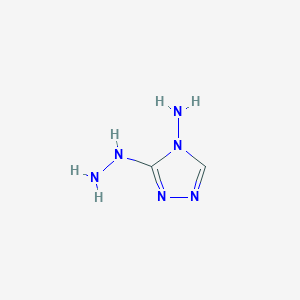

![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
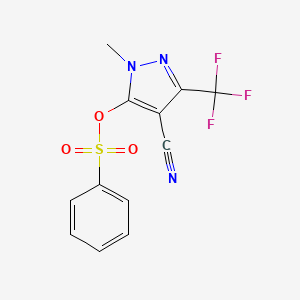
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethylbutanamide](/img/structure/B2447300.png)
